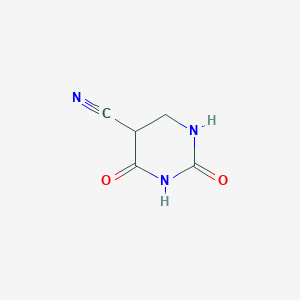
2,4-Dioxohexahydropyrimidine-5-carbonitrile
Overview
Description
2,4-Dioxohexahydropyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with oxo groups at positions 2 and 4, and a carbonitrile group at position 5.
Mechanism of Action
Target of Action
The primary target of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition . It also targets the Dihydrofolate Reductase (DHFR) enzyme from humans and Staphylococcus aureus .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It binds to the active site of EGFR, thereby inhibiting its activity . This compound also displays potential inhibitory effect against the DHFR enzyme .
Biochemical Pathways
The inhibition of EGFR and DHFR by this compound affects multiple biochemical pathways. The inhibition of EGFR disrupts cell cycle progression and apoptosis inhibition . The inhibition of DHFR affects the folate pathway, which is crucial for DNA synthesis and repair .
Pharmacokinetics
In silico studies suggest that this compound has strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, and good oral bioavailability . These properties indicate that the compound has optimal physicochemical properties, making it a promising therapeutic candidate .
Result of Action
The inhibition of EGFR and DHFR by this compound results in significant antiproliferative activity against various human tumor cell lines . For instance, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .
Biochemical Analysis
Biochemical Properties
2,4-Dioxohexahydropyrimidine-5-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are critical in cell signaling pathways and inflammation processes. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and inflammation, making this compound a promising candidate for anti-cancer and anti-inflammatory therapies .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest . It influences cell function by modulating key signaling pathways, including the EGFR pathway, which is often overactive in cancer cells. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . This dual action on cell signaling and gene expression contributes to its potent anti-cancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing ATP from binding and thereby inhibiting the kinase activity of the receptor . This inhibition blocks downstream signaling pathways that promote cell proliferation and survival. Additionally, the compound inhibits COX-2 by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These molecular interactions highlight the compound’s potential as a dual inhibitor of EGFR and COX-2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its anti-cancer effects persist over time, with sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can influence its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, transporters such as P-glycoprotein may facilitate its efflux from cells, affecting its intracellular concentration and distribution . These transport mechanisms play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and therapeutic potential.
Preparation Methods
The synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of urea with malononitrile in the presence of a base can yield the desired pyrimidine derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2,4-Dioxohexahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dioxohexahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2,4-Dioxohexahydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
2,4-Dimorpholinopyrimidine-5-carbonitrile: Known for its potential as a PI3K inhibitor, this compound has been studied for its anticancer properties.
2,4-Disubstituted-dihydropyrimidine-5-carbonitriles: These derivatives have been explored for their potential as dihydrofolate reductase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dioxo-1,3-diazinane-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOQOILIGGUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


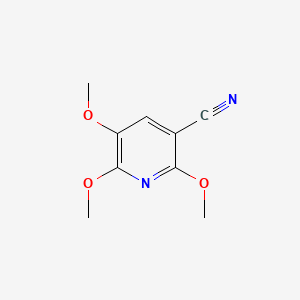
![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)
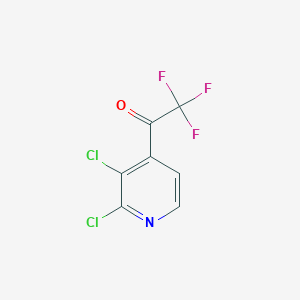
![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)
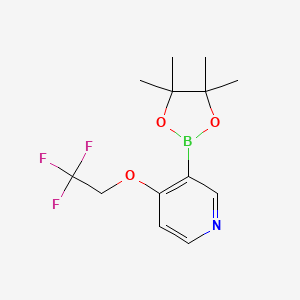
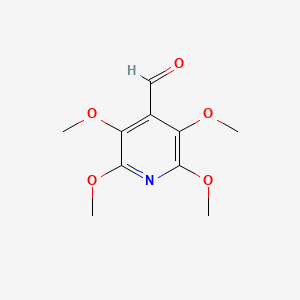
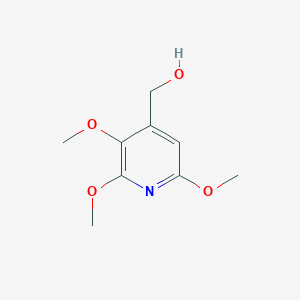
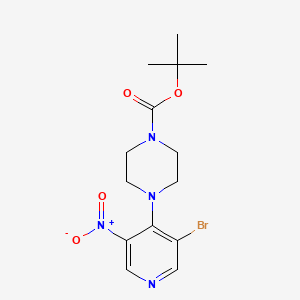
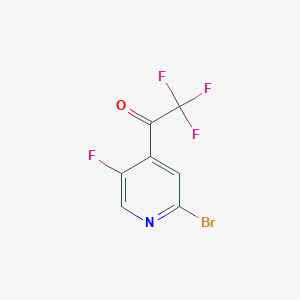
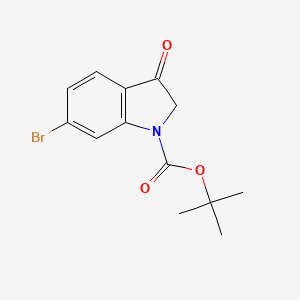
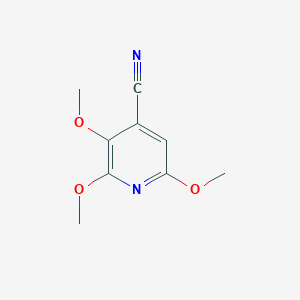
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)
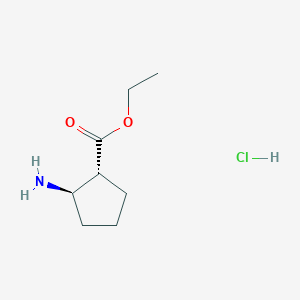
![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)
